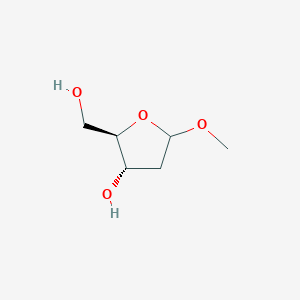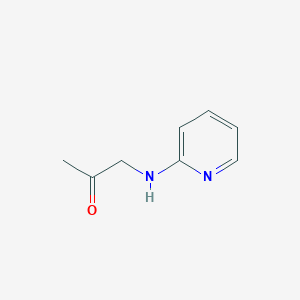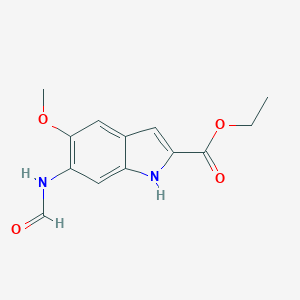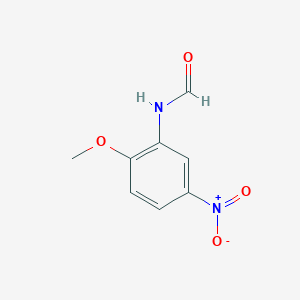
1-O-Methyl-2-deoxy-D-ribose
概要
説明
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is an organic compound belonging to the class of tetrahydrofurans. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of hydroxymethyl and methoxy groups on the ring adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol typically involves the acid-catalyzed methanolysis of 2-deoxy-D-ribose. This method is preferred due to its efficiency in producing the desired stereoisomer . The reaction conditions often include the use of methanol as a solvent and an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective formation of the (2R,3S) isomer.
Industrial Production Methods
In industrial settings, the production of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol can be scaled up using biocatalysis. This method involves the use of enzymes or whole cells to catalyze the reaction, offering advantages such as high yield and enantiomeric excess . For example, the reduction of 2-deoxy-D-ribose using Candida antarctica cells has been reported to produce high yields of the desired compound .
化学反応の分析
Types of Reactions
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of (2R,3S)-2-(Carboxymethyl)-5-methoxytetrahydrofuran-3-ol.
Reduction: Formation of (2R,3S)-2,3-Dihydroxy-5-methoxytetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
類似化合物との比較
Similar Compounds
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (2R,3S)-2-(Hydroxymethyl)-5-(methyl-13C)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl acetate
Uniqueness
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups. The presence of both hydroxymethyl and methoxy groups on the tetrahydrofuran ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-YRZWDFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-Deoxy-D-ribofuranoside important in nucleoside synthesis?
A: Methyl 2-deoxy-D-ribofuranoside serves as a crucial starting material for synthesizing various modified nucleosides [, , , ]. These modified nucleosides are essential for developing potential antiviral and anticancer drugs. Its structure, resembling the sugar moiety of DNA, allows for the creation of analogs that can interact with biological systems.
Q2: How does the stereochemistry of Methyl 2-Deoxy-D-ribofuranoside influence nucleoside synthesis?
A: The specific stereochemistry at the C-4 position of Methyl 2-deoxy-D-ribofuranoside plays a critical role in dictating the stereochemistry of the final nucleoside product []. This control over stereochemistry is essential as different isomers of nucleosides can exhibit vastly different biological activities.
Q3: Can you give an example of how Methyl 2-Deoxy-D-ribofuranoside has been used to synthesize a specific type of nucleoside?
A: Researchers have successfully utilized Methyl 2-deoxy-D-ribofuranoside in the synthesis of 2',3'-dideoxy- and 3'-azido-2',3'-dideoxynucleosides of 5-phenyl-2(1H)-pyrimidinone []. This involved a multi-step process, including protecting group manipulations and coupling reactions, ultimately leading to the desired modified nucleosides.
Q4: Are there any challenges associated with using Methyl 2-Deoxy-D-ribofuranoside in nucleoside synthesis?
A: While a valuable starting material, utilizing Methyl 2-deoxy-D-ribofuranoside can lead to the formation of atypical byproducts during synthesis, such as those observed in the Friedel-Crafts catalyzed silyl-Hilbert-Johnson reaction []. These byproducts arise from unexpected reactions, potentially including ring-opening of the sugar moiety. Understanding these side reactions is crucial for optimizing reaction conditions and obtaining the desired nucleoside product with high purity and yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)

![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
